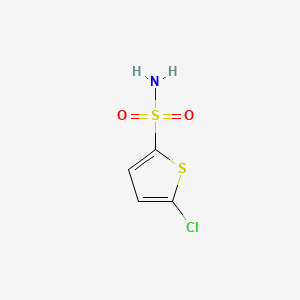

5-Chlorothiophene-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chlorothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLQLYBJAZBSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201809 | |

| Record name | 2-Thiophenesulfonamide, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53595-66-7 | |

| Record name | 5-Chloro-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53595-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorothiophene-2-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053595667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenesulfonamide, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorothiophene-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Thiophenesulfonamide, 5-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLOROTHIOPHENE-2-SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTH0OV5X5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Enduring Significance of Sulfonamide Scaffolds in Medicinal Chemistry

The sulfonamide group (–SO₂NH₂) is a cornerstone of medicinal chemistry, recognized for its versatile biological activities and its presence in a wide array of FDA-approved drugs. citedrive.com Since the groundbreaking discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds have been developed to treat a multitude of diseases. citedrive.comnih.gov Their therapeutic applications are extensive, spanning treatments for viral infections, cancer, inflammatory conditions, and cardiovascular disorders, among others. citedrive.comnih.gov

The success of the sulfonamide scaffold lies in its ability to mimic the transition state of various enzymatic reactions and to form key interactions with biological targets. nih.gov This functional group is a key component in drugs that act as inhibitors of enzymes like carbonic anhydrase, proteases, and kinases. citedrive.comnih.gov The adaptability of the sulfonamide moiety allows for diverse chemical modifications, enabling researchers to fine-tune the pharmacological properties of a molecule to enhance efficacy and selectivity. tandfonline.com

Thiophene Based Compounds: a Privileged Structure in Drug Discovery

The thiophene (B33073) ring, a five-membered heterocycle containing a sulfur atom, is considered a "privileged scaffold" in drug discovery. nih.govrsc.org This designation stems from its frequent appearance in a variety of biologically active compounds and approved drugs. nih.govresearchgate.net The thiophene nucleus is a bioisostere of the benzene (B151609) ring, meaning it has similar physical and chemical properties, which allows it to be substituted for a benzene ring in drug candidates to modulate their biological activity and metabolic stability.

Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects. nih.govresearchgate.netbohrium.com The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the binding affinity of the molecule to its target protein. nih.gov The versatility of thiophene chemistry provides a rich platform for the synthesis of diverse compound libraries, facilitating the discovery of new lead compounds in drug development programs. researchgate.netbohrium.com

Research Context and Scope of 5 Chlorothiophene 2 Sulfonamide Studies

Established Synthetic Routes for this compound Core

The formation of the key this compound structure can be achieved through several reliable synthetic routes. These methods primarily focus on the introduction of the sulfonyl group onto the pre-formed 2-chlorothiophene (B1346680) ring.

The most common and direct route to thiophene-2-sulfonyl chlorides involves the electrophilic substitution of the thiophene ring with a sulfonating agent. For the synthesis of this compound, this process begins with 2-chlorothiophene.

The key intermediate, 5-chlorothiophene-2-sulfonyl chloride, is typically prepared by reacting 2-chlorothiophene with chlorosulfonic acid. This electrophilic aromatic substitution reaction proceeds with high regioselectivity, directing the sulfonyl chloride group to the C5 position, which is activated by the sulfur atom and adjacent to the chlorine atom. The resulting sulfonyl chloride is a stable, yet reactive, intermediate. sigmaaldrich.com

Subsequent reaction of the 5-chlorothiophene-2-sulfonyl chloride with ammonia (B1221849) or an ammonia equivalent, such as ammonium (B1175870) hydroxide (B78521), readily displaces the chloride on the sulfonyl group to furnish the final this compound. This two-step, one-pot procedure is highly efficient for large-scale production.

Reaction Scheme: Direct Sulfonylation

Oxidative chlorination provides an alternative pathway, particularly for the synthesis of the sulfonyl chloride precursor from a corresponding thiol or disulfide. While not as common for this specific molecule, the principles apply. A related approach involves the oxidation of a pre-existing sulfur-containing functional group on the chlorinated thiophene ring.

For instance, a method for synthesizing the related 5-chlorothiophene-2-carboxylic acid involves a one-pot chlorination and oxidation of 2-thiophenecarboxaldehyde. google.com In this process, the thiophene ring is first chlorinated, and then the aldehyde group is oxidized to a carboxylic acid using an in-situ generated oxidant like sodium hypochlorite. google.com A similar strategy could theoretically be applied by starting with a precursor like 5-chloro-2-thiophenethiol, which would undergo oxidative chlorination with chlorine gas in an aqueous medium to form the sulfonyl chloride.

Another documented method involves the oxidation of 5-chloro-2-acetylthiophene using sodium chlorite (B76162) in the presence of a phosphate (B84403) buffer to yield the corresponding carboxylic acid, demonstrating the utility of oxidation at the 2-position of the 5-chlorothiophene ring. chemicalbook.comgoogle.com

Modern synthetic chemistry has introduced palladium-catalyzed cross-coupling reactions as a powerful tool for forming carbon-sulfur bonds. A notable method involves the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov This strategy can be adapted for heteroaryl systems.

In this approach, a thiophene-2-boronic acid derivative could be coupled with a sulfur dioxide surrogate in the presence of a palladium catalyst. A more direct application described in the literature involves using phenyl chlorosulfate (B8482658) as a [SO2Cl]+ synthon in a Suzuki-Miyaura cross-coupling reaction. nih.gov This allows for the formation of an arylsulfonyl chloride from an arylboronic acid. The reaction exhibits significant functional group tolerance and offers regioselectivity not achievable through traditional electrophilic aromatic substitution. nih.gov The resulting sulfonyl chloride can then be converted to the sulfonamide in situ.

The Suzuki-Miyaura cross-coupling is also extensively used to synthesize various substituted thiophenes, highlighting the versatility of palladium catalysis in thiophene chemistry. mdpi.combohrium.com

| Catalyst System Component | Example Reagent/Condition | Purpose |

| Palladium Precatalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Source of the active Pd(0) catalyst. |

| Ligand | SPhos, dppf | Stabilizes the catalyst and facilitates the catalytic cycle. mdpi.com |

| Boronic Acid | 2-Thiopheneboronic acid | Heteroaryl coupling partner. |

| Sulfonyl Source | Phenyl chlorosulfate | Provides the -SO₂Cl group. nih.gov |

| Solvent | Anhydrous acetone | Reaction medium. nih.gov |

Other established methods often involve the use of strong organometallic bases to deprotonate the thiophene ring, followed by quenching with a sulfur dioxide equivalent.

One such pathway utilizes a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to selectively deprotonate 2-chlorothiophene at the C5 position at low temperatures (e.g., ≤ -30 °C). google.comgoogle.com The resulting lithiated intermediate is highly nucleophilic and can be trapped by bubbling sulfur dioxide gas through the reaction mixture. This forms a lithium sulfinate salt, which upon oxidative workup with an agent like sodium hypochlorite, yields the 5-chlorothiophene-2-sulfonyl chloride. Subsequent amination provides the target sulfonamide.

Another route starts from 2-chloro-5-bromothiophene. Formation of a Grignard reagent by reacting with magnesium, followed by reaction with sulfur dioxide and subsequent oxidative amination, also leads to the desired product. google.com This pathway leverages the differential reactivity of the halogen atoms to direct the chemistry.

Advanced Synthetic Strategies for Derivatization

Once the this compound core is synthesized, it can be further modified to create a library of derivatives. N-alkylation of the sulfonamide group is a common and important transformation.

The nitrogen atom of the sulfonamide group can be functionalized through N-alkylation reactions to introduce various alkyl or arylalkyl substituents. These reactions typically involve deprotonation of the sulfonamide nitrogen with a base, followed by nucleophilic attack on an alkyl halide or equivalent electrophile.

A specific example includes the rhodium-catalyzed aerobic N-alkylation of this compound with benzyl (B1604629) alcohol to produce the N-benzyl derivative. sigmaaldrich.com More general methods have also been reported for the N-alkylation of related thiophene sulfonamides. For instance, 5-bromothiophene-2-sulfonamide (B1270684) can be effectively alkylated using various alkyl bromides in the presence of lithium hydride (LiH) in a dimethylformamide (DMF) solvent at room temperature. nih.gov This method provides a straightforward route to a range of N-alkylated products. Additionally, borrowing hydrogen or hydrogen autotransfer reactions, often catalyzed by iridium or ruthenium complexes, allow for the N-alkylation of sulfonamides using alcohols as green alkylating agents. rsc.orgorganic-chemistry.org

| Alkylation Method | Alkylating Agent | Base/Catalyst | Solvent | Research Finding |

| Rhodium-Catalyzed Aerobic Alkylation | Benzyl alcohol | Rh-catalyst | - | Efficient N-alkylation of this compound. sigmaaldrich.com |

| Classical Sₙ2 Alkylation | Alkyl bromides | Lithium Hydride (LiH) | DMF | A general procedure for the N-alkylation of 5-bromothiophene-2-sulfonamide. nih.gov |

| Borrowing Hydrogen Catalysis | Primary Alcohols | [Cp*Ir(biimH₂)(H₂O)][OTf]₂ | Water | Green N-alkylation method applicable to various sulfonamides. rsc.org |

Functional Group Interconversions (Oxidation, Reduction, Substitution)

The chemical reactivity of this compound allows for various functional group interconversions, which are essential for creating a diverse range of derivatives. These transformations primarily involve substitution reactions, with oxidation and reduction targeting specific moieties.

Substitution Reactions:

N-Alkylation of the Sulfonamide Group: The sulfonamide group can undergo N-alkylation. For instance, this compound can react with benzyl alcohol in the presence of a Rhodium catalyst to yield the corresponding N-alkylated sulfonamide. sigmaaldrich.com Similarly, related compounds like 5-bromothiophene-2-sulfonamide are alkylated using various alkyl bromides in the presence of a base like lithium hydride (LiH) in dimethylformamide (DMF). nih.gov This substitution on the nitrogen atom is a key step in modifying the compound's properties.

Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic substitution. numberanalytics.com For example, nitration of the thiophene ring can occur, as seen in the synthesis of 2-chloro-3-nitrothiophene-5-sulfonamide from a related precursor. chemicalbook.com The position of substitution is directed by the existing groups on the ring.

Oxidation and Reduction Reactions: Oxidation and reduction reactions are fundamental for interconverting functional groups. google.com

Oxidation: Primary alcohols can be oxidized to aldehydes and subsequently to carboxylic acids, while secondary alcohols are oxidized to ketones. google.com In the context of derivatives of this compound, an attached alkyl-alcohol group could be oxidized to a carbonyl or carboxyl group, thereby creating new synthetic intermediates. For example, the oxidation of 5-chloro-2-thiophenecarboxaldehyde using an oxidizing agent in a sodium hydroxide solution is a key step in forming 5-chlorothiophene-2-carboxylic acid. google.com

Reduction: The reduction of a nitro group on the thiophene ring to an amino group is a common transformation, which introduces a new nucleophilic site for further reactions.

Preparation of Chalcone (B49325) Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system, are significant synthetic targets due to their wide range of biological activities. The synthesis of chalcone derivatives from thiophene-based structures is typically achieved through the Claisen-Schmidt condensation reaction. researchgate.netresearchgate.net This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. tsijournals.com

In a typical synthesis, an acetophenone (B1666503) derivative, such as 3-acetyl-5-chlorothiophene-2-sulfonamide, reacts with various substituted aromatic aldehydes in the presence of a base like potassium hydroxide (KOH) in a solvent such as ethanol. researchgate.net The base deprotonates the α-carbon of the ketone, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final chalcone product. numberanalytics.com

A variety of chalcone derivatives have been synthesized using this methodology, incorporating different substituents on the aromatic aldehyde. nih.gov

Table 1: Examples of Synthesized Chalcone Derivatives

| Acetyl Precursor | Aldehyde Reactant | Base/Solvent | Resulting Chalcone Derivative |

|---|---|---|---|

| 3-Acetyl-5-chlorothiophene-2-sulfonamide | Benzaldehyde | KOH/Ethanol | 3-(3-Phenylacryloyl)-5-chlorothiophene-2-sulfonamide |

| N-(4-Acetylphenyl)-5-chlorothiophene-2-carboxamide | 4-Hydroxybenzaldehyde | KOH/Ethanol | 5-Chloro-N-(4-(3-(4-hydroxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide |

| N-(4-Acetylphenyl)-5-chlorothiophene-2-carboxamide | 3-Bromobenzaldehyde | KOH/Ethanol | N-(4-(3-(3-Bromophenyl)acryloyl)phenyl)-5-chlorothiophene-2-carboxamide |

Synthesis of Heterocyclic Analogues (e.g., Thiazolo[5,4-b]pyridine (B1319707), Thiadiazole)

The core structure of this compound can be incorporated into more complex heterocyclic systems, such as thiazolo[5,4-b]pyridines and thiadiazoles, which are of significant interest in medicinal chemistry.

Synthesis of Thiazolo[5,4-b]pyridine Analogues: The synthesis of the thiazolo[5,4-b]pyridine scaffold can be achieved through several routes. One common method involves the reaction of an appropriately substituted aminopyridine with a thioamide or a similar sulfur-containing reagent, followed by cyclization. For example, new 4-(1,3-thiazolo[5,4-b]pyridin-2-yl)benzene-1,3-diols are prepared by reacting sulfinylbis[(2,4-dihydroxyphenyl)methanethione] derivatives with 2-chloropyridin-3-amines. Another approach describes a one-step synthesis from a substituted chloronitropyridine and a thioamide. These methods provide a framework for creating thiazolo[5,4-b]pyridine analogues that could incorporate the this compound moiety.

Synthesis of Thiadiazole Analogues: Thiadiazole rings, specifically the 1,3,4-thiadiazole (B1197879) system, are another important class of heterocycles. A general synthesis route involves the cyclization of thiosemicarbazide (B42300) derivatives or the reaction of hydrazine (B178648) derivatives with carbon disulfide. For instance, a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized to evaluate their biological activities. researchgate.net By starting with a thiosemicarbazide derived from a 5-chlorothiophene precursor, it is possible to construct thiadiazole analogues bearing the desired thiophene sulfonamide scaffold.

Reaction Mechanism Analysis of Key Synthetic Steps

A key synthetic transformation is the Claisen-Schmidt condensation used to prepare chalcone derivatives. The mechanism is a well-established example of a base-catalyzed aldol (B89426) condensation. tsijournals.com

Enolate Formation: The reaction is initiated by a base (e.g., OH⁻) abstracting an acidic α-hydrogen from the ketone (the acetyl group on the thiophene ring). This step forms a resonance-stabilized enolate ion, which is a potent nucleophile. numberanalytics.com

Nucleophilic Attack: The enolate ion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate. numberanalytics.com

Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol) to give a β-hydroxy ketone. tsijournals.com

Dehydration: Under the reaction conditions, this β-hydroxy ketone readily undergoes dehydration. The base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion from the β-carbon and the formation of a stable, conjugated α,β-unsaturated ketone, the final chalcone product. numberanalytics.com

The formation of the conjugated system provides the thermodynamic driving force for the dehydration step.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yields, minimizing reaction times, and ensuring the process is efficient and environmentally friendly.

For the Claisen-Schmidt condensation , several parameters can be adjusted for optimization:

Catalyst: While traditional methods use strong bases like NaOH or KOH, research has explored heterogeneous catalysts and ionic liquids to improve efficiency and ease of product isolation. researchgate.netrsc.org

Solvent: Many syntheses are performed in ethanol. However, solvent-free conditions, often employing grinding or microwave irradiation, have been shown to significantly reduce reaction times and increase yields, aligning with the principles of green chemistry. researchgate.netresearchgate.netnumberanalytics.com For example, carrying out the condensation at 150°C under solvent-free conditions can lead to product yields of up to 98%. researchgate.net

Temperature: Reaction temperatures can range from room temperature for longer reaction times to elevated temperatures (e.g., 50°C or higher) to accelerate the process. researchgate.netresearchgate.net Microwave irradiation is another technique used to rapidly heat the reaction mixture, often leading to dramatically shorter reaction times. numberanalytics.com

For substitution reactions , such as the N-alkylation of the sulfonamide, optimization involves the choice of base, solvent, and alkylating agent. Using a suitable base like LiH in an aprotic polar solvent like DMF at room temperature can lead to efficient alkylation. nih.gov The progress is typically monitored by thin-layer chromatography (TLC) to determine the optimal reaction time. nih.gov

Carbonic Anhydrase Inhibition (CAI)

Carbonic anhydrases are a family of enzymes that play a crucial role in various physiological processes. nih.gov The inhibition of these enzymes has therapeutic applications in a range of diseases. nih.gov

Inhibition of Human Carbonic Anhydrase Isoenzymes (hCA I, hCA II)

This compound and its derivatives have been investigated for their inhibitory effects on human carbonic anhydrase (hCA) isoenzymes, particularly the cytosolic forms hCA I and hCA II. nih.govnih.gov Five-membered heterocyclic sulfonamides, including thiophene-based compounds, have been extensively studied for their potent and selective inhibition of CA isoforms. nih.gov Research has shown that derivatives incorporating the this compound scaffold can exhibit significant inhibitory activity. For instance, certain N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxamides, which are derived from a similar structural concept, have shown potent inhibition against hCA II. nih.gov Specifically, the presence of a 5-chloro-2-hydroxyphenyl substitution was found to be favorable for hCA II inhibitory activity. nih.gov Conversely, this same substitution pattern resulted in one of the more active compounds against the hCA I isoform. nih.gov

The inhibitory activities of these compounds are often compared to standard drugs like acetazolamide. nih.gov In some studies, derivatives have shown higher potency than the reference drug. For example, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides demonstrated that some compounds had greater activity against hCA I than acetazolamide. nih.gov

| Compound Type | Target Isoenzyme | Key Structural Feature | Inhibitory Activity Insights |

|---|---|---|---|

| N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide derivatives | hCA II | 5-chloro-2-hydroxyphenyl substitution | Favorable for inhibitory activity. nih.gov |

| N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide derivatives | hCA I | 5-chloro-2-hydroxyphenyl substitution | Demonstrated notable activity against this isoform. nih.gov |

| Benzenesulfonamides with pyrazole- and pyridazinecarboxamides | hCA I | Various bulky moieties | Some derivatives exhibited higher activity than acetazolamide. nih.gov |

Therapeutic Implications in Ocular Hypertension and Glaucoma Research

The inhibition of carbonic anhydrase, particularly isoenzyme II (CAII), is a key mechanism in the management of glaucoma, a condition often characterized by elevated intraocular pressure (IOP). eyewiki.orgresearchgate.net CAIs work by reducing the production of aqueous humor in the ciliary body of the eye, which in turn lowers IOP. nih.goveyewiki.org

Sulfonamide-based drugs are a major class of carbonic anhydrase inhibitors used in the treatment of glaucoma. nih.govnih.gov While systemic administration of these drugs can be effective, they are associated with a range of side effects. youtube.com This has driven the development of topical CAIs like dorzolamide (B1670892) and brinzolamide, which are derivatives of the sulfonamide class and act on carbonic anhydrase II in the ciliary body epithelium. eyewiki.org

Research into novel carbonic anhydrase inhibitors for glaucoma is ongoing, with a focus on designing compounds with improved potency and selectivity. researchgate.netnih.gov The this compound scaffold is a valuable starting point for the synthesis of new potential anti-glaucoma agents. nih.govnih.govnih.govresearchgate.net The development of new CAII inhibitors often involves computational design and bioisosteric replacement to enhance binding affinity within the enzyme's active site. researchgate.net

Mechanistic Insights into CA Inhibition

The inhibitory action of sulfonamides on carbonic anhydrase is well-established. nih.gov The sulfonamide group (-SO₂NH₂) binds to the zinc ion located in the active site of the enzyme. nih.gov This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide to bicarbonate. nih.gov

The thiophene ring in this compound plays a crucial role. Research dating back to 1945 demonstrated that thiophene-2-sulfonamide (B153586) was a more effective carbonic anhydrase inhibitor compared to six-membered aromatic or heterocyclic scaffolds like sulfanilamide. nih.gov The five-membered ring structure appears to be a favorable scaffold for designing potent and isoform-selective inhibitors. nih.gov Computational docking studies are often employed to understand the specific interactions between the inhibitor and the amino acid residues within the active site of the different CA isoforms, providing insights into the basis of their inhibitory potency and selectivity. researchgate.net

Antimicrobial Efficacy

Thiophene-containing compounds have demonstrated a broad range of pharmacological activities, including antimicrobial effects. researchgate.net The incorporation of a thiophene ring is a common strategy in the development of new antimicrobial agents. researchgate.netfrontiersin.org

Antibacterial Spectrum and Potency (Gram-positive and Gram-negative bacteria)

Sulfonamides are a well-known class of antibiotics effective against a wide range of Gram-positive and some Gram-negative bacteria. nih.gov Thiophene derivatives have also shown promising antibacterial activity. nih.gov The combination of these two pharmacophores in compounds like this compound and its derivatives has been explored for enhanced antimicrobial effects. mdpi.com

Studies on various thiophene-based agents have revealed their activity against bacteria such as Staphylococcus aureus and Escherichia coli. nih.govmdpi.com It is generally known that Gram-negative bacteria are more resistant to antimicrobial agents due to their outer lipopolysaccharide membrane, which acts as a permeability barrier. nih.gov However, some synthesized thiophene derivatives have shown promising results against Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov For instance, certain novel thiophene derivatives have demonstrated bactericidal effects against colistin-resistant A. baumannii and E. coli. frontiersin.org The antibacterial activity of these compounds is often attributed to their interaction with bacterial outer membrane proteins. frontiersin.org

| Bacterial Type | Examples of Susceptible Bacteria | Activity of Thiophene/Sulfonamide Derivatives |

|---|---|---|

| Gram-positive | Staphylococcus aureus nih.govmdpi.com | Derivatives have shown inhibitory activity. nih.govmdpi.com |

| Gram-negative | Escherichia coli nih.govmdpi.com, Pseudomonas aeruginosa nih.gov, Acinetobacter baumannii frontiersin.org | Some derivatives exhibit promising and even bactericidal effects against resistant strains. frontiersin.orgnih.gov |

Antifungal Activity

In addition to antibacterial properties, sulfonamides and thiophene derivatives have also been investigated for their antifungal potential. nih.govnih.gov Some sulfonamides show inhibitory activity against certain fungi. nih.gov Research on aminothioxanthones, which are bioisosteres of xanthones, has revealed that some of these compounds exhibit broad-spectrum antifungal effects against clinically relevant pathogenic fungi like Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. mdpi.com The mechanism of action for some of these compounds appears to involve disruption of the fungal cell membrane's structural integrity. mdpi.com While direct studies on the antifungal activity of this compound itself are less common, the general antifungal potential of related sulfonamide and thiophene structures suggests this as a possible area for further investigation. mdpi.comnih.gov

Activity against Resistant Strains

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Sulfonamide derivatives, including those with a thiophene scaffold, have shown promise in combating resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial efficacy of these compounds is often linked to their ability to disrupt essential bacterial processes. rsc.org

Research into various sulfonamide hybrids has demonstrated their potential to overcome resistance mechanisms. For instance, certain phenyltriazole-sulfonamide hybrids have exhibited potent activity against MRSA. rsc.orgnih.gov The mechanism of action for some of these compounds involves a dual-target approach, inhibiting both penicillin-binding protein 2a (PBP2a) and dihydropteroate (B1496061) synthase (DHPS). rsc.org This multi-target strategy can be particularly effective in circumventing the development of resistance. While specific data on this compound's activity against NDM-1-producing Klebsiella pneumoniae ST147 is not detailed in the provided context, the general activity of sulfonamides against resistant strains underscores the potential of this class of compounds.

The antibacterial activity of related compounds against MRSA has been quantified, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL. nih.gov This highlights the potential for developing highly active sulfonamide-based therapeutics.

| Compound Class | Resistant Strain | Reported Activity | Potential Mechanism |

|---|---|---|---|

| Phenyltriazole-sulfonamide hybrids | MRSA | Potent, with some analogs showing enhanced activity. rsc.orgnih.gov | Dual inhibition of PBP2a and DHPS. rsc.org |

| Acylphloroglucinol derivatives | MRSA | MIC values as low as 0.98 μg/mL. nih.gov | Membrane damage and ROS-mediated oxidative stress. nih.gov |

Receptor Antagonism

Beyond their antimicrobial properties, certain sulfonamide-containing compounds exhibit activity as receptor antagonists, highlighting their versatility as pharmacological agents.

CC-Chemokine Receptor 4 (CCR4) is a G protein-coupled receptor that plays a significant role in inflammatory responses and the progression of certain cancers, such as cutaneous T-cell lymphoma (CTCL). tmc.edu Its ligands, CCL17 and CCL22, mediate the migration and accumulation of CCR4-expressing cells. tmc.edu Small-molecule antagonists of CCR4 are being investigated as potential therapeutic agents. These antagonists can be classified based on their binding sites on the receptor. tmc.edu

The interaction of small-molecule antagonists with CCR4 occurs at specific allosteric sites, which are distinct from the binding site of the natural chemokine ligands. There are different classes of CCR4 antagonists that bind to different sites on the receptor. tmc.edu For example, some antagonists bind to a transmembrane site, which can lead to the internalization of the receptor, while others bind to an intracellular site without causing internalization. tmc.edu

Structural studies of related chemokine receptors like CCR2 and CCR5 have provided insights into the molecular basis of antagonist interactions. nih.gov Orthosteric antagonists can induce conformational changes in the receptor's binding pocket, preventing the structural rearrangements necessary for receptor activation. nih.gov These studies suggest a conserved mechanism of antagonism where the antagonist stabilizes an inactive conformation of the receptor. nih.gov

Enzyme Inhibition Beyond Carbonic Anhydrase

While sulfonamides are well-known inhibitors of carbonic anhydrase, their inhibitory activity extends to other critical enzyme families, such as kinases involved in cell signaling.

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.govmdpi.com Dysregulation of this pathway is a common feature in many human cancers, making PI3K a prime target for therapeutic intervention. nih.govnih.gov PI3K inhibitors are a class of drugs designed to block the activity of one or more PI3K enzyme isoforms. drugs.com

The PI3K family of enzymes phosphorylates the 3-position of the inositol (B14025) ring of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger. mdpi.com Elevated levels of PIP3 activate downstream signaling components, including the protein kinase Akt, promoting cell survival and proliferation. nih.gov Inhibitors of PI3K can be pan-inhibitors, targeting multiple isoforms, or isoform-specific. researchgate.net The development of these inhibitors represents a significant strategy in cancer therapy, with several compounds approved for clinical use or currently in clinical trials. nih.govdrugs.com

| Enzyme/Receptor Target | Mechanism of Action | Therapeutic Relevance |

|---|---|---|

| Dihydropteroate Synthase (DHPS) | Competitive inhibition of pABA binding, disrupting folate synthesis. researchgate.netnih.gov | Antibacterial. nih.gov |

| CC-Chemokine Receptor 4 (CCR4) | Allosteric antagonism, preventing receptor activation and signaling. tmc.edu | Anti-inflammatory, Anti-cancer. tmc.edu |

| Phosphoinositide 3-Kinase (PI3K) | Inhibition of kinase activity, blocking the PI3K/Akt signaling pathway. nih.govdrugs.com | Anti-cancer. mdpi.comnih.gov |

Aldose Reductase Inhibition

Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions, converting excess glucose to sorbitol. nih.gov This process is implicated in the development of long-term diabetic complications. mdpi.com Consequently, the inhibition of aldose reductase is a significant therapeutic strategy for managing these complications. nih.gov

Studies have shown that sulfonamide derivatives can be effective inhibitors of aldose reductase. tandfonline.com this compound, in particular, has demonstrated competitive inhibition of sheep kidney aldose reductase. tandfonline.com Research on a series of sulfonamides revealed IC₅₀ values for aldose reductase inhibition ranging from 37.27 to 87.65 μM, with Kᵢ values between 25.72 ± 6.45 and 73.56 ± 17.49 μM. tandfonline.com Notably, 2,5-dichlorothiophene-3-sulfonamide (B1305105) was identified as a particularly potent inhibitor within this group. tandfonline.com The inhibitory potential of these compounds underscores their relevance in the development of treatments for diabetic complications. tandfonline.com

Table 1: Aldose Reductase Inhibition by Sulfonamide Derivatives

| Compound | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| This compound | Data not specified | Data not specified | Competitive | tandfonline.com |

| Sulfonamide Derivatives (general range) | 37.27–87.65 | 25.72 ± 6.45 to 73.56 ± 17.49 | Non-competitive (most), Competitive (for this compound) | tandfonline.com |

| 2,5-Dichlorothiophene-3-sulfonamide | Data not specified | 25.72 ± 6.45 | Data not specified | tandfonline.com |

Cholinesterase Inhibition (AChE, BChE)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic approach for conditions such as Alzheimer's disease. nih.gov

Research into sulfonamide-based compounds has identified potent inhibitors of BChE. nih.gov Specifically, newly designed N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives have shown significant activity against BChE, with some compounds exhibiting IC₅₀ values as low as 7.331 ± 0.946 μM. nih.gov These compounds typically display a non-competitive mode of inhibition. nih.gov Molecular docking studies have further elucidated the interaction of these inhibitors with key amino acid residues in the active site of BChE, such as Trp82 and His438. nih.gov

Table 2: Butyrylcholinesterase (BChE) Inhibition by Sulfonamide Derivatives

| Compound Series | Target Enzyme | IC₅₀ (µM) | Mode of Inhibition | Key Interacting Residues | Source |

|---|---|---|---|---|---|

| N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives | BChE | 7.331 ± 0.946 to 10.964 ± 0.936 | Non-competitive | Trp82, Trp231, Leu286, His438 | nih.gov |

Paraoxonase-1 (hPON1) Inhibition

Paraoxonase-1 (hPON1) is an enzyme associated with high-density lipoprotein (HDL) that plays a role in protecting against atherosclerosis and detoxifying organophosphates. nih.gov The inhibition of hPON1 can have significant health implications. nih.gov

Studies investigating the effects of various sulfonamides on hPON1 have revealed that these compounds can act as potent inhibitors. nih.gov The inhibitory activity varies, with IC₅₀ values ranging from 24.10 to 201.45 μM and Kᵢ values from 4.41 ± 0.52 to 150.23 ± 20.73 μM. nih.gov The mechanism of inhibition also differs among the sulfonamides, with some exhibiting competitive inhibition while others show non-competitive inhibition. nih.govajol.info For instance, one study found that a sulfonamide acted as a competitive inhibitor against the substrate paraoxon (B1678428) but a non-competitive inhibitor against phenylacetate. ajol.infoajol.info

Table 3: Paraoxonase-1 (hPON1) Inhibition by Sulfonamides

| Compound Group | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Mechanism | Source |

|---|---|---|---|---|

| Sulfonamides (general range) | 24.10–201.45 | 4.41 ± 0.52 to 150.23 ± 20.73 | Competitive or Non-competitive | nih.gov |

| Sulfonamide (specific study) | 0.22 mM (for phenylacetate), 0.81 mM (for paraoxon) | 0.0037 ± 0.0009 mM (for phenylacetate), 0.0057 ± 0.0002 mM (for paraoxon) | Non-competitive (for phenylacetate), Competitive (for paraoxon) | ajol.infoajol.info |

Other Reported Biological Activities

Beyond their specific enzyme inhibitory roles, thiophene-based sulfonamides have been investigated for other significant biological activities, including anti-inflammatory and anticancer effects.

Anti-inflammatory Activity: Sulfonamide-related drugs have demonstrated the ability to reduce the availability of hypochlorous acid (HOCl) produced by activated neutrophils, which is a key mediator of tissue injury in inflammation. nih.gov This action helps to protect alpha 1-antitrypsin, an inhibitor of neutrophil elastase, from inactivation, thereby controlling tissue damage during neutrophilic inflammation. nih.gov Furthermore, some newly synthesized thiophene derivatives have shown anti-inflammatory effects comparable to the standard drug indomethacin (B1671933) in both acute and chronic inflammation models in rats. njppp.com These effects are often linked to the inhibition of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α. nih.govfrontiersin.org

Anticancer Activity: Certain sulfonamide derivatives have exhibited promising anticancer potential. For example, 2,5-Dichlorothiophene-3-sulfonamide has shown significant cytotoxicity against various cancer cell lines, including HeLa, MDA-MB231, and MCF-7, with GI₅₀ values of 7.2 ± 1.12 µM, 4.62 ± 0.13 µM, and 7.13 ± 0.13 µM, respectively. nih.gov The proposed mechanism involves the interaction of these compounds with DNA, leading to the disruption of cancer cell growth and induction of apoptosis. nih.gov

Table 4: Anticancer Activity of 2,5-Dichlorothiophene-3-sulfonamide

| Cancer Cell Line | GI₅₀ (µM) | Source |

|---|---|---|

| HeLa | 7.2 ± 1.12 | nih.gov |

| MDA-MB231 | 4.62 ± 0.13 | nih.gov |

| MCF-7 | 7.13 ± 0.13 | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design

Influence of the Sulfonamide Moiety on Biological Activity

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of the pharmacological activity observed in this class of compounds. It is a key structural feature in a wide array of drugs, including antibacterial, anti-inflammatory, and diuretic agents. The acidic nature of the hydrogen atoms attached to the sulfonamide nitrogen is a critical factor. The electron-withdrawing properties of the adjacent sulfonyl group increase the acidity of these protons, a property that is often enhanced by the substitution of an electron-withdrawing heteroaromatic ring for one of the hydrogens. This increased acidity can significantly boost the potency of the compound.

The sulfonamide moiety is crucial for the inhibitory activity of these compounds against various enzymes. For instance, in the context of phosphoinositide 3-kinase (PI3K) inhibition, the sulfonamide functionality was found to be important for inhibitory activity. Specifically, derivatives containing 5-chlorothiophene-2-sulfonamide showed potent inhibitory activity with IC₅₀ values in the nanomolar range. Furthermore, studies on aldose reductase, an enzyme implicated in diabetic complications, revealed that sulfonamides, including this compound, act as effective inhibitors.

The versatility of the sulfonamide group allows it to serve as a scaffold for developing a diverse range of therapeutic agents. Its ability to participate in key interactions with biological targets underscores its importance in medicinal chemistry.

Role of the Thiophene (B33073) Ring and Substituents (e.g., Chlorine at C5)

The thiophene ring serves as a crucial scaffold in the design of biologically active molecules. Its aromatic nature and the presence of a sulfur atom allow for various interactions with biological targets. The substitution pattern on the thiophene ring plays a pivotal role in modulating the pharmacological profile of the compounds.

The presence of a chlorine atom at the C5 position of the thiophene ring is a significant determinant of biological activity. In a series of N-(thien-2-ylcarbonyl)benzenesulfonamide derivatives, substitutions on the heterocyclic ring were shown to influence anticancer activity. nih.gov For example, a study on novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine (B1319707) analogues indicated that a this compound moiety contributed to potent PI3Kα inhibitory activity. This highlights the positive contribution of the chloro-substituted thiophene ring to the compound's potency.

Conversely, in some instances, substitution can lead to a decrease in activity. For example, in a series of N-(thien-2-ylcarbonyl)benzenesulfonamide derivatives, substitution on the heterocyclic moiety, such as with a methyl group, led to a significant decrease in anticancer activity. nih.gov This demonstrates that the nature and position of the substituent on the thiophene ring are critical for optimizing biological effects.

Impact of N-Substitutions on the Sulfonamide Group

Modifications at the nitrogen atom of the sulfonamide group (N-substitutions) have a profound impact on the biological activity of this compound derivatives. These substitutions can alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influences its interaction with target proteins.

For example, the introduction of various N-aroyl derivatives to 4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides resulted in compounds with antiproliferative activity. nih.gov Notably, a derivative bearing an N-(thien-2-ylcarbonyl) moiety exhibited broad-spectrum anticancer activity. nih.gov This suggests that the aroyl group at the sulfonamide nitrogen is a key contributor to the observed biological effect.

In the development of antibacterial agents, N-alkylation of 5-bromothiophene-2-sulfonamides has been explored. dovepress.com A series of 5-bromo-N-alkylthiophene-2-sulfonamides were synthesized and showed efficacy against resistant bacterial strains. dovepress.com However, further arylation of the most promising N-alkylated compound led to a decrease in activity, possibly due to steric hindrance. dovepress.com This underscores the delicate balance required in the size and nature of the N-substituent to maintain or enhance biological activity.

The following table summarizes the impact of various N-substitutions on the biological activity of thiophene sulfonamide derivatives:

| Base Scaffold | N-Substitution | Observed Biological Activity | Reference |

| 4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide | N-(thien-2-ylcarbonyl) | Broad-spectrum anticancer activity | nih.gov |

| 5-bromothiophene-2-sulfonamide (B1270684) | N-propyl | Antibacterial activity against NDM-KP ST147 | dovepress.com |

| 5-bromo-N-propylthiophene-2-sulfonamide | Aryl groups (via SMC coupling) | Decreased antibacterial activity | dovepress.com |

Conformational Analysis and Ligand Efficiency

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound and its derivatives helps in understanding their binding modes and in designing more potent and selective inhibitors.

X-ray diffraction studies of related aryl sulfonamide antagonists have provided insights into the active conformation of these molecules, revealing the importance of specific intramolecular interactions for binding to their target. While specific conformational analysis data for this compound itself is not detailed in the provided results, the principles of conformational restriction are a key aspect of rational drug design.

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target, considering its size. It is a useful tool for optimizing lead compounds. For instance, in the optimization of 5-methoxybenzothiophene-2-carboxamides as Clk1/4 inhibitors, various structural modifications were made to stabilize the biologically active conformation. mdpi.com While some conformationally constrained analogues were inactive, this information was crucial for refining the proposed binding model. mdpi.com This iterative process of design, synthesis, and testing, informed by conformational analysis and ligand efficiency metrics, is central to developing compounds with improved pharmacological profiles.

Design Principles for Enhanced Potency and Selectivity

The development of potent and selective inhibitors based on the this compound scaffold relies on a set of established design principles derived from extensive structure-activity relationship studies.

A key strategy is the optimization of substituents on both the thiophene ring and the sulfonamide nitrogen. For example, in the development of Clk1/4 inhibitors based on a 5-methoxybenzothiophene-2-carboxamide scaffold, the introduction of a 3,5-difluoro benzyl (B1604629) extension to a methylated amide led to a compound with significantly improved selectivity for Clk1 over the closely related Clk2. mdpi.com This highlights the power of subtle structural modifications in achieving selectivity.

Another important principle is the use of conformational constraints to lock the molecule in its bioactive conformation. While the initial attempts with rigidified analogues of 5-methoxybenzothiophene-2-carboxamides were not successful in terms of activity, the results provided valuable information for refining the binding model. mdpi.com This demonstrates that even "negative" results can be instrumental in the design process.

The following table outlines some design principles and their application in enhancing the potency and selectivity of related sulfonamide compounds:

| Design Principle | Application Example | Outcome | Reference |

| Introduction of specific substituents | Addition of a 3,5-difluoro benzyl group to a 5-methoxybenzothiophene-2-carboxamide | 4-fold increase in selectivity for Clk1 over Clk2 and improved cellular potency | mdpi.com |

| Conformational constraint | Synthesis of rigidified analogues of 5-methoxybenzothiophene-2-carboxamides | Inactivity, leading to refinement of the binding model | mdpi.com |

| Substitution on the thiophene ring | Introduction of a methyl group on the heterocyclic ring of N-(thien-2-ylcarbonyl)benzenesulfonamide | Significant decrease in anticancer activity | nih.gov |

By systematically applying these design principles, researchers can navigate the complex chemical space around the this compound core to develop new therapeutic agents with enhanced potency and selectivity for their intended biological targets.

Mechanistic Investigations and Molecular Interactions

Elucidation of Enzyme Inhibition Mechanisms (Competitive vs. Non-competitive)

The primary mechanism by which 5-Chlorothiophene-2-sulfonamide and related heterocyclic sulfonamides inhibit metalloenzymes like carbonic anhydrase (CA) is through competitive inhibition . This mode of action is defined by the inhibitor molecule directly competing with the substrate for binding to the enzyme's active site.

In the case of carbonic anhydrases, the active site contains a critical zinc ion (Zn²⁺). The catalytic cycle involves the binding of a water molecule to this zinc ion, which is then deprotonated to form a potent zinc-bound hydroxide (B78521) nucleophile. This hydroxide attacks a carbon dioxide molecule to form bicarbonate nih.gov. Sulfonamide inhibitors, including this compound, function by mimicking the transition state of this reaction. The sulfonamide group (-SO₂NH₂) is deprotonated to -SO₂NH⁻, and this anionic nitrogen atom, along with one of the sulfonyl oxygens, coordinates directly to the catalytic Zn²⁺ ion nih.gov. This binding occupies the same coordination site required for the substrate, effectively blocking the enzyme's catalytic activity. Because the inhibitor and substrate cannot bind simultaneously, the inhibition is competitive.

While non-competitive inhibition, where an inhibitor binds to an allosteric site (a site other than the active site), is a known mechanism for other enzyme systems, it is not the characteristic mechanism for primary sulfonamides targeting carbonic anhydrases nih.gov. Their action is centered on direct interference at the catalytic core.

Protein-Ligand Binding Dynamics and Interactions

The binding of this compound to its target proteins is a dynamic process governed by a network of specific molecular interactions. X-ray crystallography studies of this compound complexed with human carbonic anhydrase II (PDB ID: 5N3T) provide a precise map of these interactions nih.gov. The stability of the enzyme-inhibitor complex is the result of a combination of coordination bonds, hydrogen bonds, and hydrophobic contacts.

| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| Thiophene-2-sulfonamide (B153586) | Bovine CA | Effective Inhibitor (Qualitative) | nih.gov |

| 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides | hCA II | Subnanomolar to Nanomolar Range | tum.de |

| 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides | hCA I | 683–4250 nM (Poor) | tum.de |

Hydrogen bonds are crucial for the orientation and stabilization of this compound within the enzyme's active site. The sulfonamide group is the primary anchor for this network. Based on the crystal structure (PDB: 5N3T) and established patterns for sulfonamide inhibitors, the following interactions are observed:

The deprotonated sulfonamide nitrogen forms a coordination bond with the active site Zn²⁺ ion nih.gov.

One of the sulfonyl oxygen atoms forms a hydrogen bond with the backbone amide of the highly conserved residue Threonine 199 (Thr199) nih.gov.

The second sulfonamide oxygen atom is typically within hydrogen-bonding distance of other active site residues or ordered water molecules, further stabilizing the complex.

The amino group (-NH) of the sulfonamide donates a hydrogen bond, often to the hydroxyl group of Thr199 or the carboxylate of Glutamate 106 (Glu106), creating a well-defined hydrogen-bonding network that locks the inhibitor in place nih.govcnr.it.

The inhibition of enzymes like carbonic anhydrase by this compound is a non-covalent and reversible process. The binding is driven by the coordination and hydrogen bonds described above, not the formation of permanent covalent linkages.

However, it is possible to design derivatives of this compound that do act as covalent inhibitors. For instance, the introduction of a reactive chemical group, such as a bromoacetyl moiety, onto the thiophene (B33073) ring creates a molecule like 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide. This derivative contains an electrophilic center that can react with nucleophilic residues (like cysteine or histidine) on a protein to form a stable, covalent bond. This strategy is used to create "suicide inhibitors" that permanently inactivate their target enzyme, but this is a distinct mechanism from that of the parent compound, this compound nih.gov.

Cellular Uptake and Target Engagement

For an inhibitor to be effective in a biological system, it must not only bind its target with high affinity but also be able to cross the cell membrane to reach its intracellular target. The study of this process involves assessing cellular uptake and confirming target engagement within the complex environment of a living cell.

A key technology for verifying that a compound has bound to its intended protein inside a cell is the Cellular Thermal Shift Assay (CETSA) . The principle of CETSA is that when a protein binds to a ligand (like an inhibitor), its structure becomes more stable. This increased stability makes the protein more resistant to thermal denaturation. In a typical CETSA experiment, cells are treated with the compound, then heated to various temperatures. The amount of the target protein that remains soluble (not denatured) is then measured. A "thermal shift" to a higher denaturation temperature in compound-treated cells compared to untreated cells provides direct evidence of target engagement tum.decnr.it.

While specific studies applying CETSA to this compound are not publicly documented, this methodology is the standard for validating the intracellular activity of such compounds. Factors like the compound's lipophilicity and charge influence its ability to permeate the cell membrane. In-cell NMR studies on similar sulfonamides targeting carbonic anhydrase II have shown that cellular permeability can be a limiting factor for some compounds, affecting the rate and extent of intracellular target binding nih.gov. Therefore, even a potent inhibitor in a test tube may show limited activity in a cellular context if it cannot efficiently reach its target.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are crucial in drug discovery for predicting the interaction between a ligand, such as 5-chlorothiophene-2-sulfonamide, and a target protein.

Prediction of Binding Affinities and Orientations with Target Proteins

Molecular docking simulations have been instrumental in identifying the biological targets of compounds incorporating the this compound moiety. Research on a series of indazole arylsulfonamides identified this particular sulfonamide as a highly effective component for achieving potent antagonism against the human CC-chemokine receptor 4 (CCR4). nih.gov

In these studies, the this compound group was found to be the most potent N3-substituent among the synthesized analogues, highlighting its critical role in the binding affinity for the CCR4 receptor. nih.gov While specific binding energy values in kcal/mol are not always detailed in initial studies, the high potency is often quantified by metrics such as IC50 values, which for some derivatives have been found to be in the nanomolar range against their targets. Another study on thiophene (B33073) sulfonamides showed competitive inhibition against aldose reductase, indicating direct interaction with the enzyme's active site.

| Compound Moiety | Target Protein | Predicted Activity | Source |

|---|---|---|---|

| This compound | CC-chemokine receptor 4 (CCR4) | Potent Antagonist | nih.gov |

| This compound | Aldose Reductase (AR) | Competitive Inhibitor | |

| Thiophene Sulfonamide Derivatives | Phosphoinositide 3-kinase (PI3K) | Potent Inhibitor |

Identification of Key Interacting Residues

Docking studies reveal that aryl sulfonamide antagonists, including those with the this compound fragment, bind to an intracellular allosteric site on the CCR4 receptor. nih.gov The stability and specificity of this binding are dictated by interactions with key amino acid residues within this site. X-ray diffraction studies on related fragments have helped to elucidate the active conformation, confirming the presence of significant intramolecular interactions that orient the molecule correctly within the binding pocket. nih.gov For other sulfonamide derivatives targeting different enzymes like carbonic anhydrase, the sulfonamide group is known to form crucial hydrogen bonds with key residues such as His119 and Thr200, while the thiophene ring can engage in hydrophobic interactions with residues like His94 and Leu199. mdpi.com

Ligand-Protein Complex Stability

The stability of the ligand-protein complex is a direct consequence of the binding affinity and the network of interactions. The high potency observed for CCR4 antagonists containing the this compound moiety suggests the formation of a stable and durable complex. nih.gov This stability arises from a combination of specific hydrogen bonds, hydrophobic interactions, and potentially intramolecular forces that favor the bound conformation. nih.gov The competitive inhibition mechanism observed in some enzymatic assays further implies that the ligand forms a stable enough complex within the active site to effectively compete with the natural substrate.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules like this compound, providing detailed information about their geometry and electronic characteristics. mdpi.com

Geometric Parameter Analysis

DFT calculations, particularly using methods like B3LYP with a 6-311G(d,p) basis set, have been employed to determine the optimized ground-state geometries of thiophene sulfonamide derivatives. mdpi.comresearchgate.net These calculations provide theoretical values for bond lengths and angles that are often in good agreement with experimental data. mdpi.comresearchgate.net For a series of thiophene sulfonamide derivatives, key geometric parameters have been calculated, establishing a baseline for the expected molecular structure. mdpi.com

| Parameter | Description | Calculated Range (for Thiophene Sulfonamide Derivatives) | Source |

|---|---|---|---|

| Bond Length | S₁–C₂ and C₅–S₁ (in thiophene ring) | 1.73 Å – 1.75 Å | mdpi.com |

| Bond Length | S=O (in sulfonamide group) | 1.45 Å – 1.46 Å | mdpi.com |

| Bond Length | S–NH₂ (in sulfonamide group) | 1.67 Å – 1.68 Å | mdpi.com |

| Bond Angle | S₁–C₂–C₃ and C₄–C₅–S₁ (in thiophene ring) | 110.63° – 112.45° | mdpi.com |

| Bond Angle | O=S–NH₂ (in sulfonamide group) | 105.04° – 111.26° | mdpi.com |

| Bond Angle | O=S=O (in sulfonamide group) | 120.46° – 121.18° | mdpi.com |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing the chemical reactivity and kinetic stability of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. mdpi.com

A larger energy gap implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a smaller gap suggests the molecule is more reactive. nih.gov Computational studies on a series of thiophene sulfonamide derivatives have determined this energy gap to be in the range of 3.44 to 4.65 eV. mdpi.com This relatively large energy gap is indicative of the general stability of these compounds. mdpi.com

| Parameter | Description | Calculated Range (for Thiophene Sulfonamide Derivatives) | Source |

|---|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | 3.44 eV – 4.65 eV | mdpi.com |

Spectroscopic Property Simulations (e.g., FT-IR, UV-Vis)

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These simulations provide insights into the molecule's vibrational modes and electronic transitions, which correspond to its infrared and ultraviolet-visible spectra, respectively.

UV-Vis Spectroscopy Simulation: Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra. researchgate.net These calculations predict the electronic transitions between molecular orbitals, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The results provide the maximum absorption wavelength (λmax), which indicates the color and electronic properties of the compound. For this compound, these transitions would likely involve the π-electron system of the thiophene ring and the non-bonding electrons of the chlorine and sulfonamide substituents.

Electronic Properties (e.g., Chemical Hardness, Electrophilicity Index)

The electronic properties of a molecule are fundamental to understanding its reactivity and potential as a drug candidate. DFT calculations can provide valuable descriptors for these properties.

Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to deformation or change in its electron distribution. It is calculated from the energies of the HOMO and LUMO. A large HOMO-LUMO gap implies high hardness and low reactivity, suggesting greater stability.

Electrophilicity Index (ω): The electrophilicity index quantifies the ability of a molecule to accept electrons. It is a useful descriptor in studying drug-receptor interactions, as it can indicate the propensity of a molecule to engage in reactions involving electron transfer. In QSAR studies of related sulfonamides, the electrophilicity index has been shown to be a significant descriptor for modeling biological activity. ekb.egresearchgate.net

Table 1: Key Electronic Property Concepts

| Property | Description | Relevance in Drug Design |

|---|---|---|

| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated from the HOMO-LUMO energy gap. | Indicates molecular stability and reactivity. Harder molecules are generally more stable and less reactive. |

| Electrophilicity Index (ω) | A measure of a molecule's ability to act as an electrophile (electron acceptor). | Helps predict reactivity and potential for covalent bond formation with biological targets. ekb.egnagahama-i-bio.ac.jp |

While specific calculated values for this compound were not found in the searched literature, these parameters are central to the computational evaluation of drug-like molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. medwinpublishers.com These models are crucial in drug discovery for predicting the activity of new compounds and optimizing lead structures.

For a series of compounds including or related to this compound, a QSAR model would be developed by:

Data Collection: Gathering a set of molecules with known biological activity (e.g., inhibitory concentration, IC50) against a specific target. ekb.eg

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be categorized as:

Electronic: Such as electrophilicity index, dipole moment, and atomic charges. ekb.eg

Steric: Related to the size and shape of the molecule (e.g., molecular volume).

Hydrophobic: Like the partition coefficient (logP), which describes solubility.

Topological: Describing the connectivity of atoms in the molecule. medwinpublishers.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a mathematical relationship between the descriptors and the biological activity. researchgate.netjbclinpharm.org

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets. medwinpublishers.comjbclinpharm.org

Studies on other sulfonamide derivatives have successfully used descriptors like the electrophilicity index, molecular refractivity, and various topological indices to build predictive QSAR models for antioxidant or antidiabetic activities. ekb.egmedwinpublishers.com A structure-activity relationship study noted that this compound functionality showed potent inhibitory activity against the PI3Kα enzyme. mdpi.com

In Silico Pharmacokinetic (ADME) Prediction and Analysis

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in modern drug discovery, used to identify compounds with favorable pharmacokinetic properties early in the process and reduce late-stage failures. researchgate.net Various computational tools and platforms, such as SwissADME, can predict these properties based on the molecule's structure.

For this compound, key predicted ADME properties would include:

Lipophilicity (logP): The octanol-water partition coefficient is a key indicator of how a drug will distribute in the body.

Water Solubility: Affects absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts how well the compound will be absorbed after oral administration.

Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYPs are major drug-metabolizing enzymes.

Drug-likeness: Evaluates the compound based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors to predict oral bioavailability.

Table 2: Predicted ADME-related Properties for this compound

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Formula | C₄H₄ClNO₂S₂ | Basic chemical information. |

| Molecular Weight | 197.66 g/mol | Conforms to Lipinski's rule (<500). |

| XlogP (predicted) | 1.2 | Indicates moderate lipophilicity, conforming to Lipinski's rule (<5). |

| Hydrogen Bond Donors | 1 (from -NH₂) | Conforms to Lipinski's rule (≤5). |

| Hydrogen Bond Acceptors | 2 (from -SO₂) | Conforms to Lipinski's rule (≤10). |

This data is based on general predictions for sulfonamides and common database entries; specific SwissADME outputs for this compound were not available in the search results.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into how a ligand, such as this compound, interacts with its biological target, typically a protein.

An MD simulation could be used to:

Analyze Binding Stability: By simulating the ligand-protein complex in a biological environment (e.g., water), researchers can assess the stability of the binding pose predicted by molecular docking.

Characterize Key Interactions: MD can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand in the protein's active site over time.

Predict Binding Free Energy: Advanced MD methods can be used to calculate the binding affinity of a ligand for its target, helping to rank potential drug candidates.

Understand Conformational Changes: The simulation can show how the protein or the ligand changes its shape upon binding, which can be crucial for the mechanism of action.

For example, this compound is a known inhibitor of carbonic anhydrase. researchgate.net An MD simulation would place the docked sulfonamide into the active site of a carbonic anhydrase isoform and simulate its behavior over nanoseconds. This would allow researchers to confirm the critical interaction between the sulfonamide's zinc-binding group and the zinc ion in the enzyme's active site and to observe the dynamics of the entire complex.

Preclinical Development and Therapeutic Potential

Lead Compound Identification and Optimization

The journey of 5-chlorothiophene-2-sulfonamide in drug discovery is rooted in the broader exploration of five-membered heterocyclic sulfonamides as effective enzyme inhibitors. The thiophene-2-sulfonamide (B153586) scaffold was recognized early on for its potential, demonstrating greater efficacy as a carbonic anhydrase inhibitor (CAI) compared to six-membered aromatic rings like sulfanilamide. nih.gov This foundational discovery established thiophene (B33073) sulfonamides as a critical lead structure for further development.

Optimization efforts have concentrated on modifying the this compound core to enhance its inhibitory activity and, crucially, its selectivity for specific carbonic anhydrase (CA) isoforms. Different CA isoforms are implicated in various physiological and pathological processes, making isoform-selective inhibitors highly desirable to minimize off-target effects. For instance, researchers have introduced substituted-benzylsulfanyl moieties to the thiophene sulfonamide structure. nih.gov The addition of a flexible linker, such as -SCH2-, between the thiophene ring and another aromatic fragment allows the inhibitor's "tail" to orient itself optimally within the enzyme's active site, thereby increasing isoform selectivity. nih.gov

One study reported a series of 5-thiophene-2-sulfonamide derivatives that exhibited weak inhibition against the ubiquitous hCA I isoform (with inhibition constants, KIs, ranging from 683–4250 nM), which is a positive attribute when targeting other isoforms involved in disease. nih.gov Further synthetic explorations have led to novel derivatives, such as N-acylated and 4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides, which have been evaluated for their antiproliferative activity against various cancer cell lines. nih.gov The synthesis of these complex derivatives often involves multi-step reactions, including the selective S-arylation of a precursor compound, with reaction conditions optimized to improve yields. nih.gov

The following table summarizes the inhibitory activity of selected sulfonamide derivatives, illustrating the impact of structural modifications on their potency against carbonic anhydrase.

| Compound Type | Target Enzyme | Activity Measurement | Result |

| 5-Thiophene-2-sulfonamide derivatives with substituted-benzylsulfanyl moieties | hCA I | KI | 683–4250 nM nih.gov |

| Synthesized Sulfonamide Derivative 1e | hCA II | IC50 | Lower than Acetazolamide nih.gov |

| Synthesized Sulfonamide Derivative 2b | hCA II | IC50 | Lower than Acetazolamide nih.gov |

| Synthesized Sulfonamide Derivative 3a | hCA II | IC50 | Lower than Acetazolamide nih.gov |

| Synthesized Sulfonamide Derivative 3b | hCA II | IC50 | Lower than Acetazolamide nih.gov |

This table is based on data from multiple studies and is for illustrative purposes. KI (Inhibition Constant) and IC50 (Half-maximal inhibitory concentration) are measures of inhibitor potency.

Drug Repurposing Strategies

Drug repurposing, or finding new therapeutic uses for existing drugs, is a highly attractive strategy in pharmaceutical development due to significantly reduced timelines and costs. nih.govmdpi.com This approach leverages the known safety and pharmacokinetic profiles of approved drugs to accelerate their development for new indications. nih.gov

While no specific drug repurposing campaigns for this compound have been detailed in the available literature, the compound's mechanism of action makes it a potential candidate for such strategies. Sulfonamides as a class are known to inhibit carbonic anhydrases, enzymes that are involved in a wide array of diseases beyond their initial therapeutic targets. nih.gov For example, CA inhibitors are used as diuretics and treatments for glaucoma, but they also show potential in treating obesity, inflammation, and cancer. nih.govcapes.gov.br